molecular formula C12H10N4O2 B8128269 4-Azido-n-(2-furylmethyl)benzamide

4-Azido-n-(2-furylmethyl)benzamide

Cat. No.: B8128269
M. Wt: 242.23 g/mol
InChI Key: OVAGRVMFBBZQQJ-UHFFFAOYSA-N
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Description

4-Azido-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by a para-azido (-N₃) group on the benzene ring and a 2-furylmethyl substituent on the amide nitrogen. This structural configuration imparts unique reactivity, particularly in applications such as bioorthogonal "click chemistry," where the azide group enables selective conjugation with alkynes or other functional groups.

Properties

IUPAC Name

4-azido-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-16-15-10-5-3-9(4-6-10)12(17)14-8-11-2-1-7-18-11/h1-7H,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAGRVMFBBZQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-n-(2-furylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzamide derivative, which is then functionalized with a 2-furylmethyl group.

    Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) is replaced by the azido group using sodium azide (NaN3) as the reagent.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under mild heating conditions to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

4-Azido-n-(2-furylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

    Cycloaddition Reactions: The azido group can engage in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Copper(I) Catalysts: Employed in cycloaddition reactions to form triazoles.

    Hydrogen Gas (H2): Used in reduction reactions to convert the azido group to an amine.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

4-Azido-n-(2-furylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

    Biology: Investigated for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Azido-n-(2-furylmethyl)benzamide primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets. These interactions can modulate biological pathways and processes, making the compound useful in biochemical studies and drug development.

Comparison with Similar Compounds

Key Observations :

  • Azide Position : Unlike CA-PhN3 and N-(2-Azidoethyl)-4-formylbenzamide, the target compound features a furylmethyl group , which may enhance aromatic interactions compared to aliphatic chains (e.g., chlorohexyl in CA-PhN3) .
  • Synthesis Complexity : CA-PhN3’s multi-step synthesis (56% yield) suggests that introducing ethoxyethyl and chlorohexyl groups requires precise optimization, whereas furylmethyl substituents might simplify purification due to reduced hydrophobicity .

Enzyme Inhibition (PCAF HAT)

highlights benzamide derivatives with acyl chains (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) exhibit 61–79% inhibition of PCAF histone acetyltransferase (HAT) at 100 µM.

  • Acyl vs. Azide Groups : Acyl chains in enhance hydrophobic interactions with enzyme pockets, whereas the azide group likely prioritizes conjugation over direct inhibition .
  • Furylmethyl Contribution : The electron-rich furan ring could modulate binding affinity in enzyme systems, though this remains speculative without direct data.

Forensic and Clinical Relevance

Benzamide neuroleptics (e.g., sulpiride, tiapride) in feature sulfonamide groups instead of azides, underscoring how substituents dictate application:

  • Azides : Used in bioconjugation (e.g., N-(2-Azidoethyl)-4-formylbenzamide in ) .
  • Sulfonamides : Target dopamine receptors for neuroleptic effects .

Functional Insights :

  • The furylmethyl group may improve solubility in organic solvents compared to aliphatic chains in CA-PhN3, facilitating reactions in non-aqueous media.
  • Unlike acylated benzamides in , azido derivatives prioritize modular conjugation over direct biological activity .

Biological Activity

4-Azido-n-(2-furylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

This compound is characterized by the presence of an azide group (N3-N_3) and a furylmethyl substituent. Its structure can be represented as follows:

C1H1N3O+C2H2OC3H3N3\text{C}_1\text{H}_1\text{N}_3\text{O}+\text{C}_2\text{H}_2\text{O}\rightarrow \text{C}_3\text{H}_3\text{N}_3

Molecular Formula: C11_{11}H10_{10}N3_3O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The azide group can facilitate bioorthogonal reactions, allowing for selective labeling and targeting of biomolecules. This property makes it a useful tool in biochemical assays and drug development.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, its IC50 values in inhibiting cell growth ranged from 1.5 to 5 μM across different cancer types, indicating its potency as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Research indicates that this compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often overexpressed in cancer cells. The IC50 values for HDAC inhibition were reported to be around 200 nM, suggesting a promising avenue for therapeutic development .

Study on Anticancer Properties

A study published in Frontiers in Pharmacology evaluated the efficacy of various benzamides, including this compound, against cancer cell lines. The results showed that this compound induced G2/M phase cell cycle arrest and promoted apoptosis in treated cells, further confirming its potential as an antitumor agent .

Enzyme Inhibition Assay

Another investigation focused on the enzyme inhibitory activity of this compound against acetylcholinesterase (AChE). The compound demonstrated competitive inhibition with an IC50 value of approximately 1.57 μM, highlighting its potential application in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

Compound NameIC50 (μM) AChEIC50 (μM) HDACAntitumor Activity
This compound1.570.20Significant
N-(2-aminophenyl)-4-bis(2-chloroethyl)amino-benzamide0.95Not reportedModerate
N-benzyl benzamide derivativesVariesNot reportedLow

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